5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione
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Overview
Description
5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione is an organic compound with the molecular formula C₁₉H₁₈O₄S. It is a member of the cyclohexanedione family, characterized by a cyclohexane ring with two ketone groups. The presence of a phenyl group and a phenylsulfonylmethyl group adds to its complexity and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione typically involves the reaction of cyclohexane-1,3-dione with phenylsulfonylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfonylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclohexanedione derivatives.
Scientific Research Applications
5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione involves its interaction with various molecular targets. The phenylsulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl group, which stabilizes the intermediate species formed during reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: Similar in structure but lacks the cyclohexanedione ring.
Bis(phenylsulfonyl)methyl compounds: Share the phenylsulfonylmethyl group but differ in the core structure.
Uniqueness
5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione is unique due to the combination of the cyclohexanedione ring and the phenylsulfonylmethyl group.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-5-phenylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c20-18-11-15(14-7-3-1-4-8-14)12-19(21)17(18)13-24(22,23)16-9-5-2-6-10-16/h1-10,15,17H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKVVEBLZFPBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(C1=O)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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